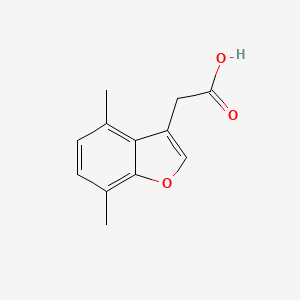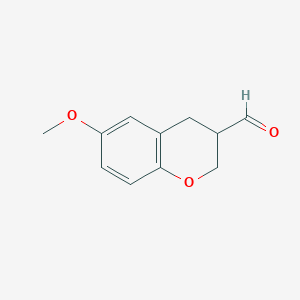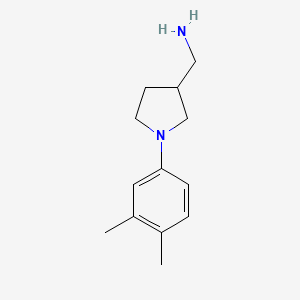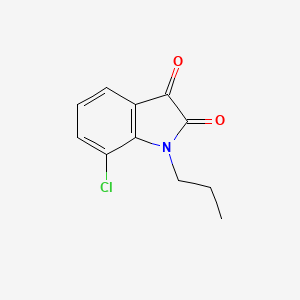![molecular formula C26H20N4O2 B12124413 2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione](/img/structure/B12124413.png)
2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione is a complex organic compound with a molecular formula of C26H20N4O2. This compound is part of the indoloquinoxaline family, known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring an indoloquinoxaline core, makes it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione typically involves the reaction of 6H-indolo[2,3-b]quinoxalines with substituted phenacyl bromides in a DMSO-K2CO3 system . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The presence of electron-withdrawing substituents at specific positions can influence the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various indole derivatives.
Applications De Recherche Scientifique
2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its cytotoxic properties and potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of 2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are believed to result from its ability to bind non-covalently to DNA molecules, disrupting cellular processes . The compound’s antibacterial and antiviral activities are attributed to its interference with microbial DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone:
6H-Indolo[2,3-b]quinoxaline: Studied for its antiviral and antibacterial activities.
Uniqueness
2-[3-(7-Methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione stands out due to its unique combination of an indoloquinoxaline core with an isoindole moiety. This structural uniqueness contributes to its diverse range of applications and its potential as a multifunctional compound in scientific research.
Propriétés
Formule moléculaire |
C26H20N4O2 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
2-[3-(7-methylindolo[3,2-b]quinoxalin-6-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H20N4O2/c1-16-8-6-11-19-22-24(28-21-13-5-4-12-20(21)27-22)29(23(16)19)14-7-15-30-25(31)17-9-2-3-10-18(17)26(30)32/h2-6,8-13H,7,14-15H2,1H3 |
Clé InChI |
UIEUPAYQRVTMSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCN5C(=O)C6=CC=CC=C6C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B12124336.png)
![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12124343.png)

![[3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B12124350.png)
![N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide](/img/structure/B12124356.png)
![2-([(3-Fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12124363.png)


![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one](/img/structure/B12124387.png)

![[3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12124415.png)


